molecular formula C10H10F4N4O B12452145 2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol

2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol

Katalognummer: B12452145
Molekulargewicht: 278.21 g/mol
InChI-Schlüssel: DXKQIZUZKWMORB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol is a synthetic organic compound that belongs to the purine family This compound is characterized by the presence of difluoromethyl groups and a hydroxyl-ethyl side chain attached to the purine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol typically involves multi-step organic reactions. One common method includes the alkylation of 2,6-difluoromethyl-8-methylpurine with ethylene oxide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The difluoromethyl groups can be reduced under specific conditions.

    Substitution: The purine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of partially or fully reduced purine derivatives.

    Substitution: Formation of substituted purine compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The difluoromethyl groups enhance its binding affinity and stability, making it a potent compound in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Bis(trifluoromethyl)benzoic acid
  • 2,6-Bis(1H-imidazol-2-yl)pyridine
  • 2,6-Bis(diarylamino)benzophenones

Uniqueness

Compared to similar compounds, 2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol is unique due to its specific substitution pattern on the purine ring and the presence of difluoromethyl groups

Eigenschaften

Molekularformel

C10H10F4N4O

Molekulargewicht

278.21 g/mol

IUPAC-Name

2-[2,6-bis(difluoromethyl)-8-methylpurin-9-yl]ethanol

InChI

InChI=1S/C10H10F4N4O/c1-4-15-6-5(7(11)12)16-9(8(13)14)17-10(6)18(4)2-3-19/h7-8,19H,2-3H2,1H3

InChI-Schlüssel

DXKQIZUZKWMORB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(N=C(N=C2N1CCO)C(F)F)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.